

A Technical Guide to the Physicochemical Properties and Solubility of Enolicam (Oxicams)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of **Enolicam**, a class of non-steroidal anti-inflammatory drugs (NSAIDs) more commonly known as oxicams. This document is intended for researchers, scientists, and professionals involved in drug development and formulation. Oxicams are characterized by their enolic acid moiety, which is crucial to their therapeutic effect. This guide will delve into the quantitative aspects of these properties, detail the experimental methodologies for their determination, and visualize the relevant biological pathways.

Physicochemical Properties of Representative Oxicams

The physicochemical properties of oxicams, such as their acidity (pKa) and lipophilicity (log P), are critical determinants of their pharmacokinetic and pharmacodynamic behavior.[1] These properties influence their absorption, distribution, metabolism, and excretion (ADME) profile.[1] The oxicam class includes several well-known drugs such as Piroxicam, Tenoxicam, and Lornoxicam. The key physicochemical data for these compounds are summarized in the table below.



Property	Piroxicam	Tenoxicam	Lornoxicam
IUPAC Name	4-hydroxy-2-methyl-N- (pyridin-2-yl)-2H-1,2- benzothiazine-3- carboxamide 1,1- dioxide	4-hydroxy-2-methyl-N- (pyridin-2-yl)-2H- thieno[2,3-e][2] [3]thiazine-3- carboxamide 1,1- dioxide	(3E)-4-hydroxy-3- [hydroxy(pyridin-2- ylamino)methylidene]- 2-methyl-2,3-dihydro- 4H-thieno[2,3-e][2] [3]thiazin-4-one 1,1- dioxide
Chemical Formula	C15H13N3O4S	C13H11N3O4S2	C13H10CIN3O4S2
Molecular Weight	331.35 g/mol	337.4 g/mol	371.8 g/mol
Melting Point	198-200 °C	209-211 °C	225-230 °C (decomposes)
рКа	~5.1 (enolic hydroxyl), ~1.8 (pyridyl nitrogen)	~4.6 (enolic hydroxyl), ~1.1 (pyridyl nitrogen)	~4.7 (enolic hydroxyl), ~1.1 (pyridyl nitrogen)
log P (Octanol/Water)	1.8	1.6	2.2

Solubility Profile of Representative Oxicams

The solubility of oxicams is a critical factor for their formulation and bioavailability. Generally, oxicams are weakly acidic and exhibit poor aqueous solubility.[3][4] Their solubility is pH-dependent, and they are more soluble in alkaline solutions.[3][4] The use of co-solvents can significantly enhance their solubility.[5]



Solvent	Piroxicam	Tenoxicam	Lornoxicam
Water	Practically insoluble	Practically insoluble (14.1 mg/L)[3][4]	Very slightly soluble
Ethanol	Very slightly soluble	Very slightly soluble[3]	Very slightly soluble
Methanol	Slightly soluble	Less than 1 mg/mL[5]	Slightly soluble
Acetone	Slightly soluble	2 mg/mL[5]	Slightly soluble
Methylene Chloride	Sparingly soluble	Sparingly soluble[3]	Sparingly soluble
Aqueous Acid	Soluble	Soluble[3]	Soluble
Aqueous Alkali	Soluble	Soluble[3]	Soluble

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[6][7]

- Preparation: An excess amount of the oxicam powder is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 37 ± 0.5
 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: An aliquot of the clear supernatant is carefully removed, filtered (using a filter
 that does not adsorb the drug), and diluted as necessary. The concentration of the dissolved
 oxicam is then determined using a suitable analytical method, such as High-Performance
 Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[7][8]
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.



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